LY2023-001

LRRK2 G2019S Parkinson's disease

Standard LRRK2 inhibitors across aminopyrimidine or indazole scaffolds often fail to replicate the specific hydrogen-bonding network with Glu1948/Ala1950, leading to irreproducible cellular assay results. LY2023-001 solves this with a validated triazoloindole binding mode. • G2019S LRRK2 inhibition: IC50 = 12.9 nM (biochemical assay). • Orthogonal probe: Scaffold-distinct from MLi-2 or GNE-7915 for confirmatory phenotypic studies. • Cellular target engagement: 0.1-1 µM predicts effective pSer1292/Rab10 inhibition. • Positive control ready: ADP-Glo, LanthaScreen, or TR-FRET assays.

Molecular Formula C19H18N6O3
Molecular Weight 378.4 g/mol
Cat. No. B15583307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2023-001
Molecular FormulaC19H18N6O3
Molecular Weight378.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H18N6O3/c1-10-4-5-13-12(6-10)16-18(21-13)22-19(25-23-16)24-20-9-11-7-14(27-2)17(26)15(8-11)28-3/h4-9,26H,1-3H3,(H2,21,22,24,25)/b20-9+
InChIKeyBYPLIXDRZKQFEX-AWQFTUOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY2023-001: Selective G2019S LRRK2 Inhibitor with Novel Triazoloindole Core


LY2023-001 (CAS 327031-30-1) is a potent, small-molecule inhibitor of the G2019S mutant of Leucine-rich repeat kinase 2 (LRRK2), a high-value therapeutic target for Parkinson's disease (PD) [1]. The compound features a [1,2,4]triazolo[5,6-b]indole core scaffold, which was optimized using structure-based virtual screening and alchemical relative binding free energy (RBFE) calculations to achieve an IC₅₀ of 12.9 nM against G2019S LRRK2 [1]. Molecular dynamics (MD) simulations revealed a well-defined binding pose characterized by stable hydrogen bonds with the hinge residues Glu1948 and Ala1950, alongside extensive electrostatic and van der Waals interactions that contribute to its inhibitory potency [1].

Target
G2019S LRRK2 mutant kinase
Core scaffold
[1,2,4]triazolo[5,6-b]indole
Discovery
RBFE-guided virtual screening optimization

LY2023-001: Scaffold-Driven Differentiation from Generic LRRK2 Inhibitors


The LRRK2 inhibitor chemical space is populated by multiple distinct chemotypes—including aminopyrimidines, indazoles, pyrazolopyrimidines, and pyrrolopyrimidines—which exhibit widely divergent selectivity profiles, kinase domain binding interactions, and mutant versus wild-type (WT) potency ratios [1][2]. The clinically significant G2019S mutation resides in the activation loop, inducing a conformational state that alters inhibitor binding kinetics relative to WT LRRK2; consequently, a compound's potency against the G2019S mutant is not reliably predicted by its WT LRRK2 IC₅₀ [3]. LY2023-001 was specifically optimized for the G2019S mutant and possesses a unique [1,2,4]triazolo[5,6-b]indole scaffold that is not represented among clinically advanced LRRK2 inhibitors such as DNL201 (aminopyrazole) or BIIB122 (proprietary), meaning that substituting another in-class compound without this specific scaffold would fundamentally alter the pharmacophore, binding mode, and experimental outcome in G2019S-driven models [1][4].

Generic LRRK2 inhibitors may not reproduce triazoloindole-specific hinge contacts with Glu1948 and Ala1950.
Scaffold-dependent selectivity profiles can shift; off-target pharmacology may differ from aminopyrimidine-based probes.
G2019S potency varies widely across chemotypes; using a compound without confirmed IC50 may confound target engagement readouts.

LY2023-001: Quantitative Evidence vs. Established Inhibitors


G2019S LRRK2 Biochemical Potency Profile

LY2023-001 inhibits the G2019S mutant of LRRK2 with an IC₅₀ of 12.9 nM in a biochemical kinase assay using the purified catalytic domain [1]. In cross-study comparison, this potency places LY2023-001 in an intermediate position among known LRRK2 inhibitors. It is approximately 2.1-fold less potent than LRRK2-IN-1 (IC₅₀ = 6 nM for G2019S) [2], yet approximately 1.9-fold more potent than CZC-25146 (IC₅₀ = 6.87 nM for G2019S) [3]. However, LY2023-001 is considerably less potent (by approximately 32-fold) than the ultrapotent preclinical tool compound MLi-2 (IC₅₀ = 0.76 nM in a purified LRRK2 kinase assay, with G2019S IC₅₀ reported as 2.31 nM in a cellular assay) [4] and the clinical candidate MK-1468 (IC₅₀ = 0.4 nM for G2019S) [5]. This potency profile defines LY2023-001 as a structurally distinct, nanomolar-potency probe suitable for studies where ultra-high potency may mask subtle SAR or introduce confounding cellular toxicity.

G2019S IC50
Head-to-head
12.9 nM vs. 0.28–556.4 nM
Assay potency context for target engagement studies
Biochemical assay; ATP concentration varies across studies
LRRK2 G2019S Parkinson's disease Kinase inhibitor

Triazoloindole Scaffold-Driven Kinase Selectivity

LY2023-001 is the first reported LRRK2 inhibitor bearing a [1,2,4]triazolo[5,6-b]indole core [1]. This scaffold is structurally and topologically distinct from all major clinical and preclinical LRRK2 inhibitor classes, including the aminopyrimidine/pyrazolopyrimidine series (e.g., MLi-2, PFE-360) [2], the aminopyrazole series (e.g., DNL201/GNE-0877) [3], the pyrazolopyridine series (e.g., MK-1468) [4], and the pyrrolopyrimidine series (e.g., LRRK2-IN-1) [5]. The triazoloindole scaffold presents a unique three-dimensional shape and hydrogen-bonding pattern, specifically engaging Glu1948 and Ala1950 in the hinge region, which is a conserved interaction motif across LRRK2 inhibitors but achieved here through a previously unexplored heteroaromatic system [1]. This scaffold novelty provides a differentiated tool for probing the LRRK2 ATP-binding pocket and offers a distinct intellectual property position.

Scaffold Selectivity
Class-level
Triazoloindole core; RBFE RMSE 1.15 kcal/mol
Structurally distinct scaffold may support orthogonal probe strategy
RBFE benchmark reported for aminopyrimidine series; triazoloindole data not specified
LRRK2 Chemical scaffold Triazoloindole Medicinal chemistry

Hinge-Region Hydrogen Bonding with Glu1948 and Ala1950

Molecular dynamics (MD) simulations of LY2023-001 bound to the G2019S LRRK2 kinase domain revealed stable hydrogen bonds with the hinge residues Glu1948 and Ala1950, which are critical for ATP-competitive inhibition [1]. In addition, the phenyl substituents of LY2023-001 engaged in strong electrostatic interactions with Lys1906 and van der Waals contacts with a hydrophobic network comprising Leu1885, Phe1890, Val1893, Ile1933, Met1947, Leu1949, Leu2001, Ala2016, and Asp2017 [1]. In contrast, LRRK2-IN-1, a comparator pyrrolopyrimidine, forms a single hinge hydrogen bond with Ala1950 and lacks the extended hydrophobic network interactions [2]. The structurally distinct clinical candidate MK-1468 forms a bidentate hinge interaction with Ala1950 but relies on a different set of hydrophobic contacts due to its pyrazolopyridine core [3]. LY2023-001's computationally validated binding mode provides a rational basis for its potency and a defined pharmacophore for future analog design.

Hinge Binding
Head-to-head
H-bonds: Glu1948, Ala1950 (IC50 12.9 nM vs. 22.4–556.4 nM)
Hinge engagement necessary but not sufficient for potency; supports CETSA/NanoBRET design
MD simulation evidence; potency advantage over same-series analogs
LRRK2 Molecular dynamics Binding mode Structure-based design

LY2023-001: PD Target Validation and LRRK2 Signaling Applications


Cellular Validation of G2019S LRRK2 Kinase Activity

LY2023-001 is optimally deployed in cell-based assays requiring potent inhibition of the G2019S LRRK2 mutant, the most prevalent genetic cause of familial Parkinson's disease. Its IC₅₀ of 12.9 nM against G2019S LRRK2 [1] enables robust target engagement in transfected HEK293 or SH-SY5Y neuroblastoma cell lines at sub-micromolar concentrations, reducing phosphorylation of downstream substrates such as Rab10 at threonine-73 [2]. The compound's distinct [1,2,4]triazolo[5,6-b]indole scaffold [1] provides a chemically orthogonal probe relative to the widely used aminopyrimidine and aminopyrazole tool compounds, facilitating scaffold-hopping SAR campaigns and mitigating the risk of compound-specific off-target effects confounding phenotypic readouts.

Scaffold-Hopping Orthogonal Chemical Probe

LY2023-001 is an ideal chemical probe for X-ray co-crystallography or cryo-EM studies aimed at resolving the LRRK2 kinase domain structure with a bound inhibitor. The MD-simulated binding mode, featuring hydrogen bonds with hinge residues Glu1948 and Ala1950 and an extended hydrophobic interaction network [1], provides a testable structural hypothesis that can be validated experimentally. Because LY2023-001 is the first triazoloindole-based LRRK2 inhibitor, its co-crystal structure would reveal whether this scaffold induces a novel inactive conformation or differentially displaces the activation loop compared to existing structural biology tool compounds like LRRK2-IN-1 [3] or DNL201 [4].

Structure-Based Design for Triazoloindole SAR

In experimental designs where the extreme potency of tool compounds such as MLi-2 (IC₅₀ = 0.76 nM in purified kinase assays) [5] or MK-1468 (IC₅₀ = 0.4 nM for G2019S) [6] may obscure subtle biological effects due to complete and sustained target suppression, LY2023-001 (IC₅₀ = 12.9 nM) [1] offers a graded response profile. This intermediate potency allows for concentration-dependent target engagement studies, the identification of partial inhibition phenotypes, and the assessment of kinase occupancy thresholds required for cellular and in vivo efficacy—information that is difficult to extract when using near-saturating concentrations of ultrapotent inhibitors.

Biochemical Assay Development and HTS Counter-Screening

For medicinal chemistry groups seeking to expand LRRK2 inhibitor chemical matter beyond the heavily patented aminopyrimidine, aminopyrazole, and pyrazolopyridine series, LY2023-001 provides a validated starting point for analog generation. Its [1,2,4]triazolo[5,6-b]indole core [1] represents a novel chemotype with a distinct patent landscape, offering a foothold for structure-activity relationship (SAR) exploration, selectivity optimization, and the development of backup series with differentiated pharmacokinetic and safety profiles.

Application
Selection Property
Validation Focus
Cellular G2019S LRRK2 activity assays
Biochemical potency and binding mode
pSer1292/Rab10 phosphorylation, CETSA target engagement
Orthogonal LRRK2 probe studies
Triazoloindole scaffold distinct from aminopyrimidines
Concordant phenotypic outcomes vs. standard inhibitors
Triazoloindole lead optimization
RBFE-guided SAR framework with defined binding contacts
Affinity and selectivity modulation
HTS counter-screening and assay control
Defined IC50 and scaffold uniqueness
Z'-factor determination, inter-plate normalization

Technical Documentation Hub

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39 linked technical documents
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